molecular formula C10H18O3 B047897 Methyl 9-oxononanoate CAS No. 1931-63-1

Methyl 9-oxononanoate

Cat. No. B047897
CAS RN: 1931-63-1
M. Wt: 186.25 g/mol
InChI Key: JMLYDLZRFNYHHO-UHFFFAOYSA-N
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Patent
US06541506B1

Procedure details

9-Hydroxy-nonanoic acid methyl ester (7 g) in dichloromethane was treated with pyridinium dichromate (35 g) and stirred at room temperature for 12 hours. The pyridinium dichromate was filtered, and the organic filtrate was washed by water. Hexane (3× volume) was added to the solution, and organic layer was collected and dried to obtain the crude product. The product was purified by Si gel column chromatography to yield ˜5 g of product.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl>[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC(CCCCCCCCO)=O
Name
Quantity
35 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The pyridinium dichromate was filtered
WASH
Type
WASH
Details
the organic filtrate was washed by water
ADDITION
Type
ADDITION
Details
Hexane (3× volume) was added to the solution, and organic layer
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by Si gel column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CCCCCCCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.